The compound is classified as a difluoromethoxy-substituted ethoxybenzene. It is synthesized through various methods involving fluorination processes, typically starting from simpler aromatic precursors. The compound has applications in both organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules.
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene commonly involves the following methods:
The reaction conditions are critical for optimizing yield:
The molecular structure of 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.15 g/mol |
IUPAC Name | 5-(difluoromethoxy)-1-ethoxy-2,3-difluorobenzene |
InChI Key | MIKPXSQCVIWIFK-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C(=CC(=C1)OC(F)F)F)F |
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene can undergo various chemical reactions:
The choice of reagents and conditions greatly influences the outcome:
The mechanism of action for 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances its ability to form strong hydrogen bonds, potentially influencing enzyme activity or receptor binding affinity. This characteristic is particularly relevant in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene exhibits several notable physical properties:
The chemical stability and reactivity are influenced by its functional groups:
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene has several important applications:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.:
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6